Epibatidine vs. Morphine and Nicotine: Analgesic Potency in Tail-Flick Assay
Epibatidine demonstrates analgesic potency vastly exceeding that of morphine and nicotine. In the mouse tail-flick test following subcutaneous administration, epibatidine enantiomers exhibit ED50 values of 6.1 μg/kg (L-isomer) and 6.6 μg/kg (D-isomer), making them approximately 200-fold more potent than L-nicotine [1]. A separate review cites epibatidine's potency as 100- to 200-fold higher than morphine [2]. This quantitative superiority positions epibatidine as the reference agonist for studying nAChR-mediated analgesia when maximal on-target potency is required.
| Evidence Dimension | Analgesic Potency (ED50) |
|---|---|
| Target Compound Data | L-epibatidine: ED50 = 6.1 μg/kg; D-epibatidine: ED50 = 6.6 μg/kg (tail-flick test, s.c.) |
| Comparator Or Baseline | L-nicotine (no ED50 provided; potency difference expressed as fold increase); Morphine (100- to 200-fold higher potency for epibatidine) |
| Quantified Difference | 200× more potent than L-nicotine; 100- to 200× more potent than morphine |
| Conditions | Mouse tail-flick test; subcutaneous administration |
Why This Matters
For researchers requiring maximal on-target analgesic potency in nAChR studies, epibatidine provides a benchmark that morphine and nicotine cannot achieve.
- [1] Damaj, M.I. et al. Pharmacological effects of epibatidine optical enantiomers. Brain Research 1994, 664(1-2), 34-40. View Source
- [2] Salehi, B. et al. Epibatidine: A Promising Natural Alkaloid in Health. Biomolecules 2019, 9(1), 6. View Source
